N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride
Description
This compound is a structurally complex acetamide derivative featuring:
- A benzo[d]thiazole core substituted with 4,7-dimethyl groups.
- A dimethylaminoethyl side chain, which enhances solubility via its tertiary amine moiety.
- A 4-fluorophenylthio group attached to the acetamide backbone.
- A hydrochloride salt form, improving bioavailability and crystallinity.
Its design combines elements of benzothiazole-based pharmacophores (common in kinase inhibitors) and sulfur-containing moieties (often linked to metabolic stability) . The dimethylaminoethyl group may facilitate interactions with charged biological targets, while the 4-fluorophenylthio group introduces steric and electronic effects distinct from simpler arylthio analogs .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3OS2.ClH/c1-14-5-6-15(2)20-19(14)23-21(28-20)25(12-11-24(3)4)18(26)13-27-17-9-7-16(22)8-10-17;/h5-10H,11-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPMWOQPLSPCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN(C)C)C(=O)CSC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride is a complex organic compound that has garnered attention in pharmacological and medicinal chemistry research. This compound features a unique structural framework that includes a benzo[d]thiazole moiety, a dimethylamino group, and a fluorophenyl thioacetate. Its molecular formula is C18H22ClN3OS, with a molecular weight of approximately 363.90 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Pharmacological Properties
Research indicates that compounds containing benzo[d]thiazole and dimethylamino groups often exhibit significant biological activities. Specifically, this compound has shown promise in various pharmacological contexts:
- Antimicrobial Activity : Compounds with similar structural characteristics have demonstrated antibacterial, antifungal, and antiprotozoal effects. For instance, studies have shown that derivatives of benzothiazoles can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
- Antiviral Potential : Similar compounds have been investigated for their ability to inhibit viral replication. For example, certain benzothiazole derivatives have been noted for their activity against cytomegalovirus, highlighting a possible avenue for antiviral drug development.
- Anticancer Activity : The antiproliferative properties of related compounds have been documented across multiple cancer cell lines. For example, studies have evaluated the effects of thiazole derivatives on human liver and breast cancer cell lines, revealing moderate to high inhibitory activities .
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Preliminary studies suggest that this compound may exert its effects through:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation. For instance, some benzothiazole derivatives act as inhibitors of protein kinases implicated in cell signaling pathways .
- Interference with Viral Processes : The compound may disrupt viral DNA maturation and packaging processes rather than directly inhibiting DNA synthesis, which is common among traditional antiviral agents.
Antimicrobial Efficacy
A study focused on the antimicrobial properties of benzothiazole derivatives highlighted that compounds with specific substitutions exhibited notable activity against various bacterial strains. The minimal inhibitory concentration (MIC) for certain derivatives was found to be as low as 50 μg/mL . This suggests that this compound could be similarly effective against resistant strains.
Anticancer Activity
In vitro studies evaluating the anticancer properties of thiazole derivatives revealed significant cytotoxic effects against MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cell lines. The tested compounds demonstrated IC50 values indicating effective inhibition of cell proliferation . The structural similarities suggest that this compound might exhibit comparable efficacy.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN3OS |
| Molecular Weight | 363.90 g/mol |
| Biological Activities | Antibacterial, Antifungal, Antiviral, Anticancer |
| Notable Structural Features | Benzo[d]thiazole moiety |
| Mechanism of Action | Enzyme inhibition; Viral interference |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their differentiating features are summarized below:
Spectroscopic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
